molecular formula C12H16O3 B11716677 (2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane

(2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane

Cat. No.: B11716677
M. Wt: 208.25 g/mol
InChI Key: IYVLJCAIFRGOIA-SNVBAGLBSA-N
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Description

(2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane is an epoxide derivative synthesized from methyl eugenol (1,2-dimethoxy-4-allylbenzene) through epoxidation. The compound features a 3,4-dimethoxyphenyl group attached to an ethyl chain, which is further connected to an oxirane (epoxide) ring in the (2R) configuration. Key characteristics include:

  • Synthesis: Produced in 68.8% yield via epoxidation of methyl eugenol, followed by purification using silica gel chromatography .
  • Physical Properties: TLC Rf = 0.6 (silica gel; ethyl acetate:hexane, 3:7 v/v), lower than methyl eugenol (Rf = 0.83) due to increased polarity from the epoxide group . ¹H-NMR confirmed structural integrity, with chemical shifts aligning with simulated spectra (e.g., δ ~2.7–3.2 ppm for epoxide protons) .
  • Olfactory Profile: Exhibits floral, fresh, lime-like, and sweet notes, distinct from its precursor methyl eugenol (spicy, clove-like) .

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

(2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane

InChI

InChI=1S/C12H16O3/c1-13-11-6-4-9(7-12(11)14-2)3-5-10-8-15-10/h4,6-7,10H,3,5,8H2,1-2H3/t10-/m1/s1

InChI Key

IYVLJCAIFRGOIA-SNVBAGLBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CC[C@@H]2CO2)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCC2CO2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3,4-dimethoxyphenyl ethyl alcohol.

    Epoxidation: The alcohol is then subjected to epoxidation using reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst like titanium(IV) isopropoxide. The reaction conditions usually involve a solvent like dichloromethane and are carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of (2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane may involve continuous flow processes to enhance efficiency and scalability. The use of immobilized catalysts and optimized reaction conditions can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols using reagents like osmium tetroxide or potassium permanganate.

    Reduction: Reduction of the oxirane ring can yield alcohols, typically using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Osmium tetroxide, potassium permanganate, water, and acetone.

    Reduction: Lithium aluminum hydride, ether, and low temperatures.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Diols: Formed from oxidation reactions.

    Alcohols: Formed from reduction reactions.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

(2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the modulation of biological pathways and the exertion of its effects.

Comparison with Similar Compounds

Key Observations :

  • Stereochemical Complexity : Compounds like (2R,3R)-2,3-bis(3,4-dimethoxyphenyl)oxirane exhibit diastereomerism, requiring specialized chromatographic separation (e.g., flash chromatography with TEA additive) .
  • Functional Group Impact: The introduction of polar groups (e.g., epoxide in the target compound) reduces TLC mobility compared to nonpolar precursors like methyl eugenol .

Olfactory and Functional Comparisons

Table 2: Olfactory and Functional Properties

Compound Name Odor Profile Functional Alteration Applications/Notes References
(2R)-2-[2-(3,4-Dimethoxyphenyl)ethyl]oxirane Floral, fresh, slight lime, sweet Epoxidation of methyl eugenol Potential flavor/fragrance additive
DMPEP Glue-like, pungent, caramel-like Ring-opening with ethanol Limited commercial use due to odor
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate Not reported Esterification of oxirane carboxylate Intermediate in drug synthesis
2-(2,2,2-Trifluoroethoxy)methyloxirane Not reported Trifluoroethoxy substitution Specialty polymer precursor

Key Observations :

  • Odor Modulation: Functional group alterations (e.g., epoxide vs. ring-opened hydroxyether in DMPEP) drastically change odor profiles. The target compound’s fresh/sweet notes contrast with DMPEP’s pungency .
  • Industrial Relevance : Fluorinated derivatives (e.g., 2-(2,2,2-trifluoroethoxy)methyloxirane) are valued in polymer chemistry for their thermal stability .

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